molecular formula C7H11BrN4O B13637628 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Katalognummer: B13637628
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: UTJOCYYSMSVADO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a brominated pyrazole derivative offered for research and development purposes. This compound is presented as a valuable chemical tool in medicinal chemistry and drug discovery programs. The 4-bromo-1H-pyrazole scaffold is a privileged structure in pharmaceutical research, known for its versatility as a building block for creating potential therapeutic agents . This specific molecule integrates a propanamide linker with a methylamino side chain, a structural feature that can be critical for molecular recognition and binding affinity. Pyrazole-containing compounds are investigated for a wide spectrum of biological activities. Research into analogous structures has shown potential in oncology, with some pyrazole biomolecules acting as anticancer agents by inducing cell apoptosis or autophagy . Furthermore, the bromine atom at the 4-position of the pyrazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies . This makes it a versatile intermediate for constructing more complex molecules aimed at novel biological targets. Recent advancements in drug discovery have highlighted the role of pyrazole cores in the development of targeted therapies . Additionally, innovative approaches using large-scale molecular docking have identified novel pyrazole-containing compounds as modulators of protein function, such as the cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating the potential of this chemotype in ion channel research . This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C7H11BrN4O

Molekulargewicht

247.09 g/mol

IUPAC-Name

3-(4-bromopyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C7H11BrN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)

InChI-Schlüssel

UTJOCYYSMSVADO-UHFFFAOYSA-N

Kanonische SMILES

CNC(CN1C=C(C=N1)Br)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The brominated pyrazole is reacted with a suitable amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrazole derivatives from recent research and patents.

Structural Features

  • Target Compound: The bromo-substituted pyrazole ring is connected to a propanamide group, providing hydrogen-bonding capacity via the amide and methylamino groups.
  • Compound 16 () : Features a 4-bromo-pyrazole core but incorporates a benzenesulfonamide group and a tetrahydroindol-2-yl substituent.
  • Compound 5.17 () : A bromo-pyrazolone derivative with a 4-chlorophenyl substituent, differing in the heterocyclic scaffold (pyrazolone vs. pyrazole).

Physical and Spectroscopic Properties

Compound Name Molecular Formula Melting Point (°C) IR Peaks (cm⁻¹) Key Functional Groups
3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide Not Available Not Available ~1650–1680 (C=O amide)† Bromopyrazole, propanamide
Compound 16 () C₂₅H₂₄Br₂N₄O₃S 200–201 1653 (C=O), 1335 (SO₂) Bromopyrazole, sulfonamide
Compound 5.17 () C₁₀H₈BrClN₂O Not Reported Not Provided Bromopyrazolone, chlorophenyl

†Inferred from analogous amide-containing compounds in .

Functional Group Impact

  • Propanamide vs. Sulfonamide : The target’s propanamide group may enhance solubility compared to the sulfonamide in Compound 16, though sulfonamides often exhibit stronger bioactivity.
  • Bromo Substituent : Common across all compounds, bromine’s electron-withdrawing effects influence reactivity and binding interactions.

Biologische Aktivität

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of selective androgen receptor degradation and as a pan-antagonist. This article reviews the synthesis, pharmacological characterization, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving commercially available precursors. The synthesis typically involves the bromination of pyrazole derivatives followed by the introduction of the methylamino group to form the propanamide structure. The general synthetic pathway is illustrated in the following table:

StepReagent/ConditionProduct
1Bromination of pyrazole4-Bromo-1H-pyrazole
2Reaction with propanoyl chloride3-(4-Bromo-1H-pyrazol-1-yl)propanamide
3Methylation with methylamineThis compound

Selective Androgen Receptor Degradation (SARD)

Research indicates that compounds similar to this compound exhibit selective androgen receptor degrading (SARD) properties. These compounds have been shown to promote degradation of the androgen receptor (AR), which is significant in the treatment of prostate cancer. In vitro studies demonstrated that introducing electron-withdrawing groups on the pyrazole ring enhances AR inhibitory activity, suggesting a structure-activity relationship (SAR) where stronger EWGs correlate with increased potency .

Antagonistic Activity

The compound has also been characterized as a pan-antagonist, showing broad-spectrum antagonistic activity against various androgen receptors. This is particularly relevant for developing therapies targeting hormone-dependent cancers. For instance, compounds with 4-substituted pyrazoles have demonstrated significantly higher AR inhibitory activity compared to their 3-substituted counterparts .

Biological Activities

The biological activities of pyrazole derivatives, including this compound, extend beyond androgen receptor modulation:

  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit potent anti-inflammatory properties, with studies showing up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at micromolar concentrations .
  • Antimicrobial Activity : Research has indicated that certain pyrazole compounds possess significant antimicrobial effects against various bacterial strains and fungi, showcasing their potential as therapeutic agents .
  • Monoamine Oxidase Inhibition : Pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is crucial for neurochemical regulation and offers potential in treating mood disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

  • In Vitro Studies : A study reported that compounds similar to this compound showed promising results in inhibiting AR activity and promoting degradation in prostate cancer cell lines .
  • Anti-inflammatory Activity : Research demonstrated that specific pyrazole derivatives could reduce inflammatory markers significantly, indicating their therapeutic potential in inflammatory diseases .
  • Antimicrobial Testing : A set of pyrazole compounds was screened against multiple bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the key considerations for synthesizing 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, and how can purity be ensured?

Synthesis typically involves coupling pyrazole derivatives with aminopropanamide precursors. For example, pyrazole bromination (as in and ) followed by nucleophilic substitution or condensation reactions. Purity is validated via HPLC (≥95% purity thresholds) and LC-MS (to confirm molecular weight) . For intermediates, column chromatography (silica gel, gradient elution) is recommended. Ensure inert conditions (argon/nitrogen) to prevent oxidation of the methylamino group .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., pyrazole ring orientation) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments (e.g., methylamino protons at ~2.8 ppm) and carbon backbone .
  • FT-IR : Validates functional groups (e.g., amide C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on bioactivity ().
  • Pharmacophore modeling : Use software like Schrödinger’s Maestro to identify critical binding motifs (e.g., pyrazole’s role in target binding) .
  • Biological testing : Pair synthesized analogs with in vitro assays (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC50_{50}) .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

  • Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting reactivity or bioactivity .
  • Computational validation : Compare experimental IC50_{50} with docking scores (AutoDock Vina) to identify outliers caused by assay artifacts .
  • Batch consistency checks : Analyze multiple synthetic batches via HPLC-MS to rule out impurities .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reaction path sampling : Tools like GRRM (Global Reaction Route Mapping) model potential intermediates (e.g., during pyrazole ring functionalization) .

Q. How can biological activity be assessed while minimizing false positives?

  • Dose-response validation : Use at least three independent replicates with positive/negative controls (e.g., staurosporine for kinase assays) .
  • Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Target selectivity panels : Screen against related enzymes (e.g., kinase families) to confirm specificity .

Q. What methodologies study the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and light to identify degradation products via UPLC-QTOF .
  • Metabolic stability assays : Use liver microsomes (human/rat) with LC-MS to quantify parent compound depletion .

Q. How can reaction yields be optimized for scaled-up synthesis?

  • DoE-guided optimization : Vary catalysts (e.g., Pd/C for cross-coupling), solvents (DMF vs. THF), and temperatures to maximize yield .
  • Continuous flow chemistry : Reduces side reactions in pyrazole bromination steps () .

Q. What strategies control regioselectivity in pyrazole derivatization?

  • Directed metalation : Use directing groups (e.g., amides) to favor bromination at the 4-position over 3- or 5-positions .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., 4-bromo over 5-bromo isomers) .

Q. How can cross-disciplinary approaches enhance research on this compound?

  • CRDC frameworks : Integrate chemical engineering principles (e.g., membrane separation for purification) and materials science (e.g., catalyst design) .
  • ICReDD methodologies : Combine computational reaction prediction with high-throughput experimentation to accelerate discovery .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.